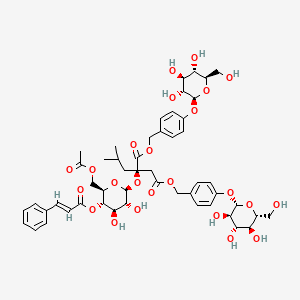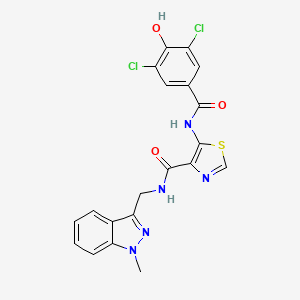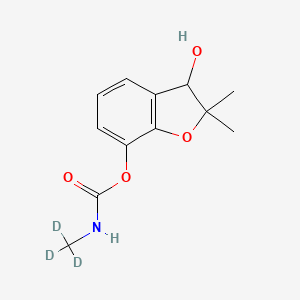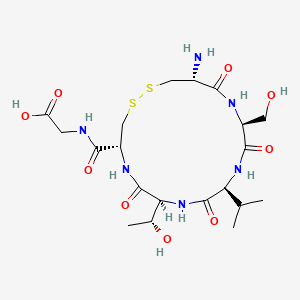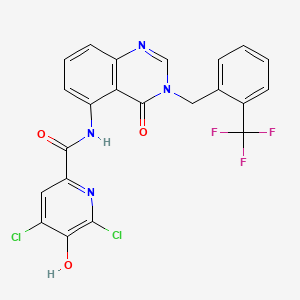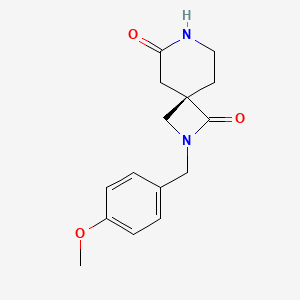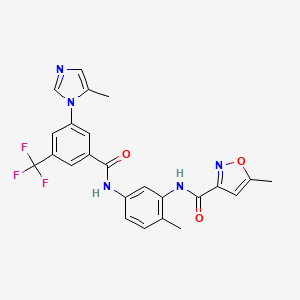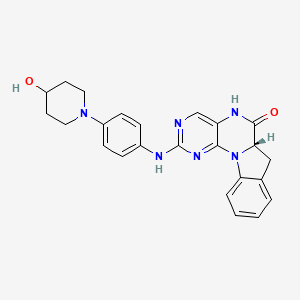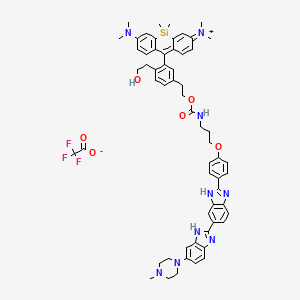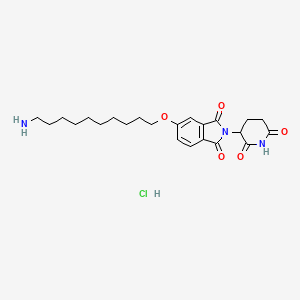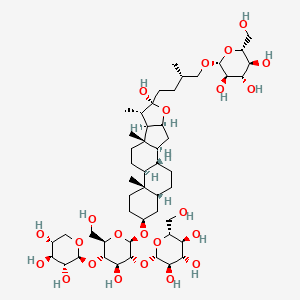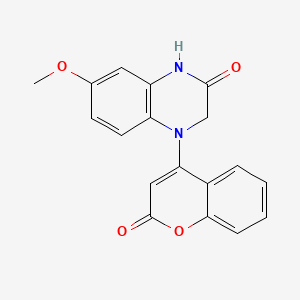
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a chromenyl group, and a quinoxalinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step reactions. One common method includes the condensation of 7-methoxy-2-oxo-2H-chromene-4-carbaldehyde with benzoylglycine derivatives . The reaction conditions often require the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or chromenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting various substances.
Biology: Investigated for its potential antiestrogenic and cytotoxic activities against cancer cell lines.
Medicine: Explored for its anti-HIV, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit aromatase activity, leading to reduced estrogen levels, which is beneficial in treating hormone-dependent cancers . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester: Used as a fluorescent label for peptides.
7-Methoxy-4-methyl-2H-chromen-2-one: Known for its strong fluorescence and used in optical applications.
7-Methoxy-4-oxo-4H-chromen-3-ylacetic acid: Commonly used as a fluorescent probe in biological research.
Uniqueness
7-Methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one stands out due to its unique combination of a methoxy group, a chromenyl group, and a quinoxalinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C18H14N2O4 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
7-methoxy-4-(2-oxochromen-4-yl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C18H14N2O4/c1-23-11-6-7-14-13(8-11)19-17(21)10-20(14)15-9-18(22)24-16-5-3-2-4-12(15)16/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
BCTPDOHCHRDKSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CC(=O)N2)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



